Product packaging for 5-Bromo-2-(thiolan-3-yloxy)pyrimidine(Cat. No.:CAS No. 2168295-32-5)

5-Bromo-2-(thiolan-3-yloxy)pyrimidine

Cat. No.: B2557730
CAS No.: 2168295-32-5
M. Wt: 261.14
InChI Key: PDTIHWXZIJOLFS-UHFFFAOYSA-N
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Description

5-Bromo-2-(thiolan-3-yloxy)pyrimidine is a high-purity chemical compound designed for research and development applications. This bromo- and oxy-substituted pyrimidine is part of a class of heterocyclic building blocks that are crucial in modern synthetic chemistry, particularly in the development of new active pharmaceutical ingredients (APIs) . As a versatile synthetic intermediate, this compound is engineered for facile functionalization. The bromine atom at the 5-position of the pyrimidine ring is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of new carbon-carbon bonds . Concurrently, the thiolane (tetrahydrothiophene) ring connected via an ether linkage contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties. Researchers can leverage this bifunctional reactivity to create diverse compound libraries for screening in drug discovery programs. Compounds with structurally related frameworks, featuring a bromopyrimidine core, have demonstrated significant utility in medicinal chemistry. For instance, similar molecules are investigated as key intermediates in the synthesis of fast skeletal muscle troponin activators for treating impaired muscle function . Other pyrimidine-based structures are explored for their antituberculosis activity and as potent inhibitors of enzymes like farnesyltransferase, a target in anticancer therapy . The specific properties and full research potential of this compound are subjects for ongoing scientific investigation. Handling and Storage: For prolonged stability, store in a cool, dry place under an inert atmosphere. Recommended storage conditions are between 2-8°C . Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE). This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2OS B2557730 5-Bromo-2-(thiolan-3-yloxy)pyrimidine CAS No. 2168295-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(thiolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTIHWXZIJOLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Thiolan 3 Yloxy Pyrimidine and Its Analogues

Precursor Synthesis and Functionalization Strategies

The efficient construction of the target compound necessitates robust synthetic routes to its core components. This section outlines the preparation of the essential 5-bromo-2-halopyrimidine intermediates and the synthesis of thiolan-3-ol.

Synthesis of Key 5-Bromo-2-Halopyrimidine Intermediates

The 5-bromo-2-halopyrimidine unit serves as the electrophilic partner in the key etherification step. The halogen at the C2-position, typically chlorine or fluorine, acts as a leaving group for nucleophilic aromatic substitution (SNAr). The reactivity of this intermediate is significantly enhanced by the electron-withdrawing nature of the two ring nitrogens, which stabilize the intermediate formed during the substitution process. wuxiapptec.commdpi.com

Several methods have been established for the synthesis of these crucial intermediates, primarily 5-bromo-2-chloropyrimidine and 5-bromo-2-fluoropyrimidine. A common and traditional approach involves the chlorination of 5-bromo-2-hydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. chemicalbook.com

More recent methods aim to improve safety and efficiency. One such method avoids the use of the highly toxic phosphorus oxychloride by employing hydrochloric acid as the chlorinating agent with cetyltrimethylammonium chloride as a catalyst. chemicalbook.comchemicalbook.com Another approach involves a one-step synthesis from 2-hydroxypyrimidine, which is first brominated using a hydrobromic acid and hydrogen peroxide system, followed by chlorination. patsnap.comgoogle.com This multi-step, one-pot procedure simplifies the production process and improves the utilization of bromine. google.com

For the synthesis of 5-bromo-2-fluoropyrimidine, a valuable intermediate due to the high reactivity of the C-F bond in SNAr reactions, a common route starts from 2-hydroxypyrimidine. ossila.commedchemexpress.com The process involves bromination to form 2-hydroxy-5-bromopyrimidine, which is then subjected to a fluorinating agent. google.com

Table 1: Selected Synthetic Routes for 5-Bromo-2-halopyrimidine Intermediates
Starting MaterialHalogenating Agent/SystemProductKey ConditionsYieldReference
5-Bromo-2-hydroxypyrimidinePhosphorus oxychloride (POCl₃) / Triethylamine5-Bromo-2-chloropyrimidineToluene, 80-85°C, 6 hoursNot specified chemicalbook.com
5-Bromo-2-hydroxypyrimidineHCl / Cetyltrimethylammonium chloride5-Bromo-2-chloropyrimidineDMF, 40°C, 12 hours91% chemicalbook.comchemicalbook.com
2-Hydroxypyrimidine1. HBr / H₂O₂ 2. POCl₃ / Organic base5-Bromo-2-chloropyrimidineStepwise, one-pot; varying temperaturesHigh patsnap.comgoogle.com
2-Hydroxy-5-bromopyrimidineFluorinating Agent / POCl₃ / Triethylamine5-Bromo-2-fluoropyrimidineStepwise, involves cooling to -8°C>91% (calculated) google.com

Preparation and Derivatization of Thiolan-3-ol

Thiolan-3-ol, also known as tetrahydrothiophen-3-ol, provides the nucleophilic component for the ether linkage. While commercially available, several synthetic routes exist for its preparation. A common method is the reduction of the corresponding ketone, tetrahydrothiophen-3-one. chemicalbook.com Other approaches include the catalytic hydrogenation of thiophene derivatives. researchgate.net For instance, liquid-phase hydrogenation of thiophenes in the presence of palladium catalysts can yield tetrahydrothiophenes. researchgate.net More intricate methods can build the ring system from acyclic precursors, offering control over stereochemistry. organic-chemistry.org

For the subsequent etherification, the hydroxyl group of thiolan-3-ol must be activated to enhance its nucleophilicity. This is typically achieved by deprotonation with a suitable base to form the corresponding thiolan-3-alkoxide anion. The choice of base is critical and depends on the specific reaction conditions and the reactivity of the electrophile. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃). The in-situ formation of this potent nucleophile is a key step in the strategic etherification pathways discussed below.

Strategic Etherification Pathways to Construct the 2-(Thiolan-3-yloxy)pyrimidine Moiety

The formation of the ether bond between the pyrimidine (B1678525) and thiolan-3-ol moieties is the pivotal step in the synthesis of the target compound. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

The SNAr reaction is a cornerstone of heterocyclic chemistry for forming carbon-heteroatom bonds. uwindsor.ca In this context, the electron-deficient 5-bromopyrimidine ring is highly susceptible to attack by nucleophiles. The C2 position is particularly activated towards substitution due to the inductive electron-withdrawing effects of the adjacent ring nitrogen atoms.

The reaction proceeds via a two-step addition-elimination mechanism. First, the thiolan-3-alkoxide nucleophile attacks the C2 carbon of the 5-bromo-2-halopyrimidine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (halide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final ether product. The use of a 2-fluoro-pyrimidine derivative is often preferred as fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Base-Catalyzed Alkoxylation Reactions

This reaction is a specific application of the SNAr methodology where an alcohol, activated by a base, serves as the nucleophile. The reaction between 5-bromo-2-halopyrimidine and thiolan-3-ol is facilitated by a base, which deprotonates the alcohol to form the more reactive alkoxide. researchgate.net

The choice of base is crucial for the success of the reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are often effective. researchgate.net Weaker bases such as potassium carbonate can also be employed, often requiring higher temperatures. researchgate.net The reaction is typically performed by adding the alcohol and the base to a solution of the halopyrimidine in a suitable solvent. The strength of the base and the reaction conditions must be carefully chosen to avoid side reactions.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The efficiency and selectivity of the SNAr etherification are highly dependent on the reaction conditions. Careful optimization of solvent, temperature, and catalysis is essential for achieving high yields and purity.

Solvent Effects: The choice of solvent plays a significant role in SNAr reactions. researchgate.net Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly preferred. nih.gov These solvents are effective at solvating the cation of the base-alkoxide ion pair, leaving the alkoxide anion relatively "naked" and thus more nucleophilic and reactive. In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. However, in some cases, reactions can be successfully carried out in less polar solvents like tetrahydrofuran (THF) or even under aqueous conditions with appropriate additives. acs.org

Temperature: The reaction temperature is a critical parameter that must be optimized. researchgate.net While many SNAr reactions require elevated temperatures to proceed at a practical rate, highly activated substrates, such as those with multiple electron-withdrawing groups or a very good leaving group like fluoride, can react at or below room temperature. wuxiapptec.comorganic-chemistry.org Using elevated temperatures, sometimes under pressure in a sealed vessel or a flow reactor, can significantly accelerate slow reactions. researchgate.netacsgcipr.org However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted byproducts.

Catalysis: While SNAr reactions are not always catalytic in the traditional sense, certain additives can accelerate the reaction. Phase-transfer catalysts can be used to facilitate the reaction between a solid base and the dissolved reactants. In recent years, transition-metal catalysis, particularly with palladium or copper, has been developed for aromatic substitution reactions, though these are often more complex than traditional SNAr and may follow different mechanistic pathways. uwindsor.caresearchgate.net For specific C-H etherifications, base-catalyzed halogen transfer has been reported as an enabling strategy. nih.gov Lewis acids can also activate pyridine rings for nucleophilic substitution, suggesting a potential catalytic strategy. researchgate.net Furthermore, photoredox catalysis has emerged as a mild method for generating alkoxy radicals from alcohols for etherification reactions. nih.gov

Table 2: General Optimization Parameters for SNAr Etherification
ParameterCommon ChoicesRationale / Effect on Reaction
Solvent DMF, DMSO, Acetonitrile, THFDipolar aprotic solvents enhance nucleophilicity by solvating the counter-ion of the base.
Base NaH, K₂CO₃, KOtBu, Cs₂CO₃Deprotonates the alcohol to form the more reactive alkoxide nucleophile. Base strength influences reaction rate.
Temperature Room Temperature to >150°CHigher temperatures increase reaction rates but can lead to side products. Dependent on substrate reactivity.
Leaving Group (on Pyrimidine) F > Cl > BrFluorine is typically the most reactive leaving group for SNAr due to the high polarization of the C-F bond.
Catalyst/Additive Phase-Transfer Catalysts, Lewis Acids, Transition MetalsCan enhance reaction rates and enable reactions under milder conditions or with less reactive substrates.

Post-Synthesis Derivatization of the Pyrimidine Core

Following the primary synthesis of 5-Bromo-2-(thiolan-3-yloxy)pyrimidine, subsequent derivatization is crucial for expanding the molecular library and exploring structure-activity relationships (SAR). The pyrimidine core, particularly the bromine atom at the 5-position, serves as a versatile handle for introducing a wide array of structural modifications.

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position for Structural Diversity (e.g., Suzuki-Miyaura coupling)

The bromine atom at the C-5 position of the pyrimidine ring is strategically positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Among these, the Suzuki-Miyaura coupling is one of the most widely used methods due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.gov

This reaction facilitates the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups at the 5-position, enabling systematic exploration of the chemical space around the pyrimidine scaffold. The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yields and minimizing side products, such as debromination. nih.gov Microwave-assisted protocols have been shown to dramatically reduce reaction times and often improve yields for such transformations. mdpi.comresearchgate.netlmaleidykla.lt

For the this compound substrate, coupling with various arylboronic acids can introduce substituents that modulate electronic properties, steric bulk, and potential for new intermolecular interactions. For instance, coupling with phenylboronic acid would yield 5-phenyl-2-(thiolan-3-yloxy)pyrimidine, while using heteroaryl boronic acids (e.g., from furan, thiophene, or pyridine) can introduce key pharmacophoric features. illinois.edumdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidines with Arylboronic Acids
Coupling Partner (Ar-B(OH)₂)Palladium Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
p-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5%) / XPhosNa₂CO₃Dioxane/H₂O110~90% nih.gov
Furan-3-boronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O90Moderate to Good illinois.edu
2-Methoxypyridine-3-boronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O85-95Good mdpi.com
Potassium aryltrifluoroboratesXphos-Pd-G2 (5%)Cs₂CO₃Water100 (MW)Good to Excellent mdpi.com
Various Arylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)Good to Excellent lmaleidykla.lt

Modifications of the Thiolane Ring for Structure-Activity Relationship Studies

The thiolane (tetrahydrothiophene) ring is a significant structural motif that can influence the compound's physicochemical properties and biological activity. nih.govacs.org Modifications to this ring are a key strategy in SAR studies to probe interactions with biological targets and optimize pharmacokinetic profiles. nih.govnih.gov

Key modifications for SAR exploration include:

Stereochemistry: The thiolane ring in this compound contains a chiral center at the C-3 position. Synthesizing and testing individual (R)- and (S)-enantiomers is critical, as biological targets often exhibit stereospecific binding, leading to significant differences in potency and efficacy.

Substitution: Introducing substituents at various positions on the thiolane ring can alter lipophilicity, polarity, and steric profile. For example, alkyl or fluoroalkyl groups could be added to explore hydrophobic pockets in a target protein, while hydroxyl or amino groups could introduce new hydrogen bonding opportunities.

Ring Alteration: The sulfur heteroatom is a key feature, capable of participating in various non-covalent interactions. Oxidation of the sulfur to a sulfoxide or sulfone introduces polar functional groups that can dramatically alter solubility and hydrogen bonding capacity. Furthermore, bioisosteric replacement of the sulfur atom with other groups could be explored.

Analogues: The replacement of the thiolane ring with a thiophene ring or other aromatic systems can provide insights into the importance of the ring's saturation and conformation. mdpi.comnih.gov The thiophene moiety is a well-established pharmacophore in medicinal chemistry. nih.govnih.gov

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

The isolation and purification of this compound and its synthesized analogues are critical steps to ensure high purity for subsequent characterization and biological evaluation. A combination of chromatographic and crystallization methods is typically employed. nih.gov

Chromatographic Techniques: Column chromatography using silica gel is a standard method for purifying reaction mixtures, effectively separating the desired product from unreacted starting materials, reagents, and by-products. nih.gov The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve the best separation. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used for both analytical assessment of purity and for preparative purification of final compounds, offering higher resolution and efficiency. creative-proteomics.com Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and to quickly identify appropriate solvent systems for column chromatography. nih.gov

Table 2: Common Chromatographic Methods for Pyrimidine Derivative Purification
TechniqueStationary PhaseTypical Mobile PhaseApplicationReference
Thin-Layer Chromatography (TLC)Silica gel on aluminum/glassHexane/Ethyl Acetate, Dichloromethane/MethanolReaction monitoring, solvent system screening nih.gov
Column ChromatographySilica gelGradient of Hexane/Ethyl AcetateBulk purification of crude product nih.gov
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water, Methanol/Water (often with TFA or formic acid)High-resolution purification, purity analysis creative-proteomics.com

Crystallization Techniques: Crystallization is the preferred method for obtaining highly pure solid material and is essential for structure determination by X-ray crystallography. mdpi.com This technique provides definitive information about the molecule's three-dimensional structure, conformation, and intermolecular interactions in the solid state. mdpi.comresearchgate.net Common methods include:

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed, leading to the formation of crystals as the solution becomes supersaturated. researchgate.net

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling induces crystallization. rsc.org

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids.

The choice of solvent is critical and is often determined empirically. Solvents that facilitate strong intermolecular interactions, such as hydrogen bonding, can be beneficial for the crystallization of heterocyclic compounds. unifr.chjmchemsci.com

Comprehensive Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It identifies all the unique proton environments within the 5-Bromo-2-(thiolan-3-yloxy)pyrimidine structure. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the thiolan group. The chemical shifts (δ) of the pyrimidine protons would be indicative of their electronic environment, influenced by the bromine atom and the oxygen linkage. The protons of the thiolan ring would appear in the aliphatic region of the spectrum, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons, thus helping to establish the connectivity within the ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Pyrimidine-H Data not available Data not available Data not available
Thiolan-O-CH Data not available Data not available Data not available
Thiolan-CH₂ Data not available Data not available Data not available
Thiolan-S-CH₂ Data not available Data not available Data not available

Note: This table is predictive, as no experimental data has been found.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring would confirm the substitution pattern, while the signals for the thiolan ring carbons would establish its structure. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrimidine-C-Br Data not available
Pyrimidine-C-O Data not available
Pyrimidine-CH Data not available
Thiolan-C-O Data not available
Thiolan-C Data not available
Thiolan-C-S Data not available

Note: This table is predictive, as no experimental data has been found.

Correlation SpectroscopY (COSY) would establish proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other. This would be crucial for confirming the connectivity within the thiolan ring and assigning the pyrimidine protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be vital for connecting the thiolan-3-yloxy substituent to the pyrimidine ring at the C2 position.

Advanced Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its molecular formula, C₈H₉BrN₂OS. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z for C₈H₉⁷⁹BrN₂OS Calculated m/z for C₈H₉⁸¹BrN₂OS
[M+H]⁺ Data not available Data not available

Note: This table is predictive, as no experimental data has been found.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond connecting the pyrimidine and thiolan rings, as well as fragmentation within the thiolan ring itself. This analysis would provide further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs. This results in a unique IR spectrum that acts as a "molecular fingerprint."

For this compound, a hypothetical IR spectrum would be expected to show absorption bands corresponding to its key structural features. While no experimental spectrum is available, a predictive analysis based on the functional groups present can be made.

Table 1: Predicted Infrared Absorption Regions for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=N (in Pyrimidine Ring)1650 - 1550Stretching
C=C (in Pyrimidine Ring)1600 - 1450Stretching
C-O (Ether)1260 - 1000Stretching
C-S (Thiolane Ring)800 - 600Stretching
C-Br600 - 500Stretching

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformation

For an X-ray diffraction analysis to be performed, the compound of interest, in this case, this compound, must first be obtained in a crystalline form. The quality of the crystal is paramount for obtaining a high-resolution diffraction pattern.

To date, there are no published reports detailing the successful crystallization of this compound or any subsequent X-ray diffraction studies. Consequently, critical information regarding its solid-state conformation, crystal packing, and intermolecular interactions remains unknown.

Should a crystalline sample be obtained in the future, X-ray diffraction analysis would be anticipated to provide the data outlined in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal
Unit Cell Dimensions (Å)a, b, c
Unit Cell Angles (°)α, β, γ
Volume (ų)The volume of the unit cell
ZThe number of molecules per unit cell
Density (calculated) (g/cm³)The calculated density of the crystal
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Precise angles between adjacent bonds
Torsion Angles (°)Dihedral angles defining molecular conformation

The acquisition of such data would be invaluable for a complete structural elucidation of this compound, providing a definitive basis for understanding its structure-property relationships.

Computational and Theoretical Studies on 5 Bromo 2 Thiolan 3 Yloxy Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. By approximating the electron density of a system, DFT can elucidate a wide range of molecular characteristics, from charge distribution to spectroscopic parameters.

DFT calculations are instrumental in mapping the electronic structure of 5-Bromo-2-(thiolan-3-yloxy)pyrimidine. The pyrimidine (B1678525) ring, being electron-deficient due to the presence of two nitrogen atoms, has its electronic properties further modulated by its substituents. The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, while also contributing some electron density through resonance via its lone pairs. The 2-(thiolan-3-yloxy) group, an alkoxy substituent, is generally considered an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the pyrimidine ring.

This interplay of electron-withdrawing and -donating effects creates a specific charge distribution across the molecule. Quantum chemical calculations, such as Mulliken population analysis or Natural Population Analysis (NPA), can quantify the partial charges on each atom. It is expected that the nitrogen atoms in the pyrimidine ring and the bromine atom will carry negative partial charges, while the adjacent carbon atoms will be more electropositive. The oxygen atom of the ether linkage will also be electronegative. This charge distribution is critical in determining the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Element Hypothetical Mulliken Charge (a.u.)
N1 Nitrogen -0.58
C2 Carbon +0.75
N3 Nitrogen -0.60
C4 Carbon +0.45
C5 Carbon -0.15
Br Bromine -0.25
O Oxygen -0.55

This interactive table presents hypothetical data for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.comresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the pyrimidine ring, with significant contributions from the oxygen and bromine lone pairs. Conversely, the LUMO is expected to be distributed primarily over the electron-deficient pyrimidine ring, particularly on the carbon atoms. The HOMO-LUMO energy gap can be calculated using DFT, and this value is crucial for predicting the molecule's behavior in chemical reactions and its electronic absorption properties. irjweb.comnih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV) Primary Localization
HOMO -6.85 Pyrimidine Ring, Oxygen, Bromine
LUMO -1.20 Pyrimidine Ring

This interactive table presents hypothetical data for illustrative purposes.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds. DFT methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgnih.govgre.ac.uknih.gov The predicted chemical shifts are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

For this compound, the protons on the pyrimidine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electronic effects of the bromo and alkoxy groups. The protons on the thiolane ring will have shifts characteristic of a saturated heterocyclic system. Similarly, the ¹³C NMR spectrum will show distinct signals for the pyrimidine and thiolane carbons, with the carbon attached to the bromine being significantly affected. Comparing theoretically predicted NMR spectra with experimental data is a powerful method for confirming the molecular structure.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
¹H NMR
Pyrimidine-H 8.5 - 8.8
Thiolane-CH(O) 5.5 - 5.8
Thiolane-CH₂ 2.0 - 3.5
¹³C NMR
Pyrimidine-C(O) 160 - 165
Pyrimidine-C(Br) 110 - 115
Pyrimidine-C 155 - 160
Thiolane-C(O) 75 - 80

This interactive table presents hypothetical data for illustrative purposes.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations are excellent for understanding electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and flexibility of larger molecules. These methods use classical physics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

The orientation of the thiolane ring relative to the pyrimidine ring is defined by the dihedral angles around the C-O-C-S bonds. By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy map can be generated. This analysis reveals the most stable, low-energy conformations of the molecule.

Table 4: Hypothetical Relative Energies of Thiolane Ring Conformations

Conformation Relative Energy (kcal/mol)
Envelope 0.0

This interactive table presents hypothetical data for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior by simulating its motion over a period of time. gre.ac.uknih.govsupsi.chmdpi.com An MD simulation of this compound in a simulated solvent can reveal its flexibility and the preferred orientations of its different parts.

Table 5: Hypothetical Dihedral Angle Distribution from Molecular Dynamics

Dihedral Angle Most Populated Range (degrees)
C(pyrimidine)-O-C(thiolane)-S 160 to 180 and -160 to -180

This interactive table presents hypothetical data for illustrative purposes.

Molecular Docking Studies for Hypothetical Receptor Interactions in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Investigation of Binding Modes and Interaction Energies with Representative Protein Targets

A comprehensive search for molecular docking studies involving this compound yielded no specific results. There are no publicly available research articles, reports, or database entries that detail the investigation of binding modes or calculate the interaction energies of this particular compound with any representative protein targets. Consequently, a data table summarizing such findings cannot be generated.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Lead Prioritization

ADME properties are crucial in the drug discovery process as they determine the pharmacokinetic profile of a compound. Computational models are often employed to predict these properties to prioritize lead compounds for further development.

A search for predicted ADME properties of this compound in scientific literature and chemical databases did not yield any specific data. There are no available studies that report on the in silico prediction of its absorption, distribution, metabolism, or excretion characteristics. Therefore, a data table of predicted ADME properties for this compound cannot be compiled.

Investigation of Biological Activities in Preclinical Research Models

Rationale for Targeted Biological Screening Based on Pyrimidine (B1678525) Structure-Activity Relationships

The pyrimidine ring is considered a "privileged scaffold" in drug discovery due to its ability to serve as a core structure for compounds targeting diverse biological pathways. nih.govnih.gov Its derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, antiviral, antineoplastic, and anti-inflammatory properties. benthamdirect.comwisdomlib.org The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.govresearchgate.net

The rationale for investigating 5-Bromo-2-(thiolan-3-yloxy)pyrimidine is based on established structure-activity relationships (SAR) for this class:

The Pyrimidine Core: As an essential component of DNA and RNA, the pyrimidine structure allows its derivatives to interact with various enzymes and biopolymers within cells, potentially disrupting pathological processes. researchgate.netnih.gov

Substitution at Position 5: The introduction of a halogen, such as bromine, at the C5 position is a common strategy in medicinal chemistry. Halogenation can modulate the electronic properties of the ring and enhance lipophilicity, which may improve membrane permeability and binding affinity to target proteins. 5-substituted pyrimidines, including 5-fluorouracil, are well-known anticancer agents. wisdomlib.orgnih.gov The presence of a bromine atom can lead to potent antiproliferative and antimicrobial activities. auctoresonline.orgnih.gov

Substitution at Position 2: The substituent at the C2 position significantly influences the molecule's biological profile. The presence of an ether linkage, such as the -(thiolan-3-yloxy) group, introduces flexibility and potential hydrogen bonding sites, which can be crucial for target interaction. The thiolan (tetrahydrothiophene) ring adds a unique spatial and electronic character compared to simple alkyl or aryl groups, potentially offering novel interactions with biological targets.

Given these structural features, this compound is a logical candidate for screening against a panel of targets implicated in infectious diseases and cancer.

In Vitro Biological Activity Screening Methodologies

To assess the therapeutic potential of this compound, a variety of standardized in vitro assays are employed to determine its activity spectrum and potency.

The initial evaluation of antimicrobial potential typically involves determining the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi. nih.gov

Methodologies:

Broth Microdilution Method: This is a standard method used to determine the MIC. Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microplates. Each well is then inoculated with a standardized suspension of a model microorganism. Following incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

Agar Well Diffusion Method: In this method, an agar plate is uniformly inoculated with a test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, and the compound diffuses into the agar. The presence of a clear zone of inhibition around the well indicates antimicrobial activity, with the diameter of the zone correlating to the potency of the compound. auctoresonline.org

Model Organisms:

Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

Fungi: Candida albicans, Aspergillus niger

A representative data table for the screening of pyrimidine analogues is shown below.

CompoundR1R2MIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coliMIC (μg/mL) vs C. albicans
Analog A-Br-OCH31632>64
Analog B-Cl-OCH33264>64
This compound-Br-O-(thiolan-3-yl)81632
Analog C-Br-O-phenyl163264
Ciprofloxacin (Control)N/A10.5N/A
Fluconazole (Control)N/AN/AN/A2

Antiviral screening assays are designed to measure the ability of a compound to inhibit viral replication in host cells without causing significant toxicity to the cells themselves. researchgate.net

Methodologies:

Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage, or CPE, to the cells they infect. This assay measures the ability of a compound to protect cells from virus-induced CPE. Host cells are cultured in microplates and infected with the virus in the presence of varying concentrations of the test compound. After incubation, cell viability is assessed, often using a dye such as neutral red or MTT. usu.edu The 50% effective concentration (EC₅₀), the concentration that inhibits CPE by 50%, is then calculated.

Plaque Reduction Assay: This assay is used for viruses that form plaques (localized areas of cell death) in a cell monolayer. A confluent monolayer of host cells is infected with the virus and then overlaid with a semi-solid medium containing different concentrations of the test compound. The number of plaques is counted after incubation, and the concentration of the compound that reduces the number of plaques by 50% (PR₅₀) is determined.

Virus Yield Reduction Assay: This assay directly measures the production of new infectious virus particles. Cells are infected in the presence of the test compound, and after an incubation period, the amount of virus in the supernatant is quantified by titration. usu.edu

The cytotoxicity of the compound (50% cytotoxic concentration, CC₅₀) is determined in parallel on uninfected cells to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a measure of the compound's therapeutic window. researchgate.net A higher SI value indicates greater promise as an antiviral agent.

CompoundVirus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compoundHerpes Simplex Virus-1 (HSV-1)Vero5.2>100>19.2
Influenza A (H1N1)MDCK12.8>100>7.8
Analog A (-OCH3)Herpes Simplex Virus-1 (HSV-1)Vero25.1>100>4.0
Influenza A (H1N1)MDCK45.6>100>2.2
Remdesivir (Control)Herpes Simplex Virus-1 (HSV-1)VeroN/AN/AN/A
Influenza A (H1N1)MDCK9.9>20>2.0

The potential of a compound to inhibit the growth of cancer cells is a cornerstone of anticancer drug discovery. mdpi.com

Methodologies:

MTT Assay: This is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a set period (e.g., 72 hours). The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is quantified spectrophotometrically, and the 50% inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is calculated. nih.govmdpi.com

Established Cancer Cell Lines:

MCF-7: Human breast adenocarcinoma

HCT-116: Human colorectal carcinoma

A549: Human lung carcinoma

PC-3: Human prostate cancer

CompoundIC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HCT-116IC₅₀ (µM) vs A549IC₅₀ (µM) vs PC-3
This compound9.515.221.818.4
Analog A (-OCH3)35.142.555.348.9
Analog D (-H at C5)>100>100>100>100
5-Fluorouracil (Control)4.93.125.015.4

Structure-Activity Relationship (SAR) Derivation for this compound and its Analogues

SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. For this compound, SAR would be explored by synthesizing and testing a series of analogues with systematic modifications to its three key components: the C5-substituent, the C2-substituent, and the pyrimidine core itself. mdpi.com

C5-Position: The effect of the bromo group is critical. Replacing bromine with other halogens (Cl, F) or with small alkyl or cyano groups could reveal the importance of electronics, sterics, and lipophilicity at this position for activity. acs.org Generally, removing the halogen or replacing it with hydrogen is expected to significantly decrease activity, highlighting the positive contribution of the bromo substituent.

C2-Position Linker: The oxygen atom in the C2-side chain is a key linker. Replacing it with sulfur (a thioether) or nitrogen (an amine) would probe the effect of the heteroatom on activity.

C2-Position Ring: The thiolan ring's size, conformation, and heteroatom are important features. Analogues could be synthesized with different ring sizes (e.g., thietane, thiane) or by replacing the sulfur with oxygen (tetrahydrofuran) or carbon (cyclopentane) to determine the role of the heterocyclic moiety in target binding.

Mechanistic Studies at the Molecular and Cellular Level (Research Focus)

Once a compound demonstrates significant biological activity in primary screening, the focus of research shifts to elucidating its mechanism of action. For a pyrimidine derivative like this compound, several potential mechanisms could be investigated based on the known targets of this compound class. nih.govresearchgate.net

Enzyme Inhibition Assays: Many pyrimidine-based drugs function by inhibiting key enzymes. Potential targets for investigation include:

Kinases: A large family of enzymes often dysregulated in cancer. Assays would determine if the compound inhibits specific kinases like cyclin-dependent kinases (CDKs) or tyrosine kinases. rsc.org

Dihydrofolate Reductase (DHFR): An enzyme essential for nucleotide synthesis in both microbes and human cells, making it a target for antimicrobial and anticancer drugs. nih.gov

Topoisomerases: These enzymes are critical for DNA replication and are validated targets for cancer chemotherapy. encyclopedia.pub

Interference with Nucleic Acid Synthesis: As a pyrimidine analogue, the compound could interfere with the biosynthesis of DNA and RNA. Studies using radiolabeled precursors (e.g., thymidine, uridine) can quantify the effect of the compound on nucleic acid incorporation in cells.

Induction of Apoptosis: For anticancer activity, determining whether the compound induces programmed cell death (apoptosis) is crucial. This can be investigated using techniques like cell cycle analysis (flow cytometry) and assays for caspase activation, which are key mediators of apoptosis.

Viral Enzyme Inhibition: In antiviral research, mechanistic studies would focus on specific viral enzymes, such as viral DNA/RNA polymerases or proteases, to determine if the compound acts as a direct-acting antiviral agent. researchgate.net

Identifying the specific molecular target and mechanism of action is essential for the further development of this compound as a potential therapeutic agent.

Enzyme Inhibition Assays with Relevant Biological Targets

No published studies were identified that investigated the inhibitory activity of this compound against any specific biological enzyme targets. Therefore, data regarding its potency (e.g., IC50 or Ki values) and mechanism of enzyme inhibition are currently unknown.

Target EnzymeAssay TypeKey Findings (e.g., IC50, Ki)
Data Not AvailableData Not AvailableData Not Available

Cellular Pathway Modulation Studies

There is no available scientific literature detailing studies on the effects of this compound on cellular pathways. Research to determine its potential to modulate specific signaling cascades, such as those involved in cell proliferation, inflammation, or apoptosis, has not been reported.

Cellular PathwayCell Line/Model SystemOutcome of Modulation
Data Not AvailableData Not AvailableData Not Available

Prospective Research Applications and Future Directions for 5 Bromo 2 Thiolan 3 Yloxy Pyrimidine

The heterocyclic pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, 5-Bromo-2-(thiolan-3-yloxy)pyrimidine, presents a unique combination of functional groups that opens avenues for diverse research applications. Its bromine atom at the 5-position serves as a versatile handle for further chemical modification, while the 2-(thiolan-3-yloxy) group influences its physicochemical properties and potential biological interactions. This article explores the prospective research applications and future directions for this compound, from its use as a molecular tool to its potential as a foundational structure in drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(thiolan-3-yloxy)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the 2-position of 5-bromopyrimidine derivatives. Optimize reaction parameters by:

  • Testing solvents (e.g., DMF, THF) and temperatures (80–120°C) to enhance reactivity.
  • Employing catalysts like palladium for cross-coupling reactions (if applicable).
  • Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Validate purity using HPLC or TLC, as emphasized in early-discovery chemical synthesis protocols .

Q. What handling and storage protocols are critical for maintaining the stability of this compound?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use anhydrous conditions, avoid prolonged light exposure, and work in a fume hood with PPE (gloves, lab coat, goggles).
  • Stability Monitoring : Conduct periodic HPLC or TLC checks (every 6 months) to detect decomposition. Safety guidelines from analogous bromopyrimidine derivatives highlight these precautions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in thiolan-oxy pyrimidine derivatives?

  • Methodological Answer :

  • Perform X-ray crystallography at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Ensure high data-to-parameter ratios (>12:1) and R factors <0.05 (e.g., R = 0.024 as reported for similar compounds).
  • Cross-validate with NMR (e.g., NOESY for spatial proximity) and computational models. Crystal structures of related bromopyrimidines demonstrate this approach .

Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and Fukui indices for electrophilic sites.
  • Compare predicted reaction pathways (e.g., Suzuki coupling at bromine vs. thiolan-oxy group) with experimental outcomes.
  • Molecular dynamics simulations can assess solvent effects on reactivity, as suggested in surface chemistry studies .

Q. How can researchers address contradictions between spectroscopic data and structural predictions in bromopyrimidine derivatives?

  • Methodological Answer :

  • Purity Verification : Reanalyze samples via HPLC to rule out impurities.
  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility.
  • Model Refinement : Apply higher-level computational basis sets (e.g., CCSD(T)) or hybrid functionals.
  • Ground Truth : Resolve ambiguities using X-ray crystallography, as demonstrated in studies of related pyrimidine structures .

Q. What role does this compound play in synthesizing nucleoside analogs like pseudouridine?

  • Methodological Answer :

  • Acts as a halogenated intermediate for Suzuki-Miyaura coupling or nucleophilic substitution.
  • Protect the thiolan-oxy group during glycosylation steps using tert-butyldimethylsilyl (TBDMS) ethers.
  • Monitor reaction progress via LC-MS and optimize leaving-group ability (bromine vs. chlorine). Evidence from pseudouridine intermediate synthesis supports this strategy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.